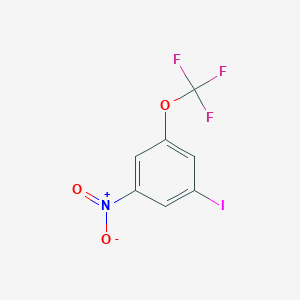

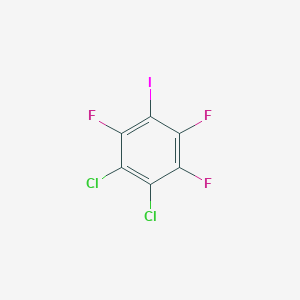

2,3-Dibromo-6-fluorobenzonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Properties

Research has developed various synthesis methods and explored the chemical properties of related compounds to 2,3-Dibromo-6-fluorobenzonitrile. For instance, a study by Szumigala et al. (2004) presented a scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of halodeboronation reactions in producing aryl bromides and chlorides from aryl boronic acids with high yields. This method underlines the potential for similar processes in the synthesis of this compound and its analogs (Szumigala et al., 2004). Furthermore, Ribeiro da Silva et al. (2012) focused on the energetic and structural study of mono-fluorobenzonitriles, providing insights into the thermodynamic properties and electronic effects of fluorination on benzonitrile derivatives, which are relevant for understanding the behavior of this compound (Ribeiro da Silva et al., 2012).

Electronic and Structural Analysis

The investigation of electronic and structural properties of fluorinated benzonitriles has been a subject of interest. Onda et al. (2002) explored the microwave spectrum of 2,3-difluorobenzonitrile, revealing details about the rotational and nitrogen quadrupole coupling constants, which are essential for understanding the molecular geometry and electronic distribution in similar compounds, including this compound (Onda et al., 2002). Additionally, Kamaee et al. (2015) conducted an investigation on the structural trends in mono-, di-, and pentafluorobenzonitriles using Fourier Transform Microwave (FTMW) spectroscopy, providing a comparative analysis of geometry changes due to fluorination, which can inform the structural understanding of this compound (Kamaee et al., 2015).

Environmental and Green Chemistry Applications

Research has also explored the environmental impact and green chemistry applications of fluorinated benzonitriles. A study by Knight et al. (2003) investigated the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions, offering insights into the degradation pathways of halogenated aromatic nitriles, which could have implications for the environmental fate of this compound (Knight et al., 2003). Moreover, the application of fluorous oxime in synthesizing benzisoxazoles and benzoxazines by Ang et al. (2013) showcases a microwave-assisted, fluorous synthetic route that emphasizes the importance of developing environmentally benign methods in the synthesis and application of fluorinated benzonitriles (Ang et al., 2013).

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-6-fluorobenzonitrile is not clear as it is primarily used for research purposes.

Safety and Hazards

While specific safety data for 2,3-Dibromo-6-fluorobenzonitrile is not available, general precautions should be taken while handling it. These include avoiding breathing dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

Eigenschaften

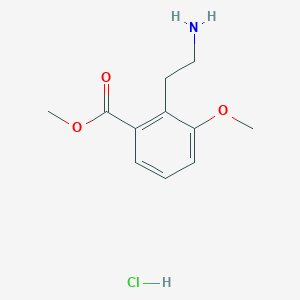

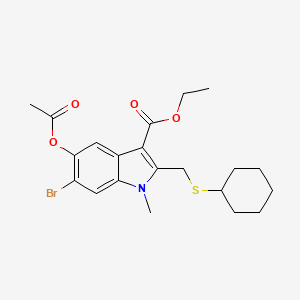

IUPAC Name |

2,3-dibromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCNHHCDDRLISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1410264.png)

![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1410273.png)